2-(pyridin-3-yl)phenol

Proton-Coupled Electron Transfer Photoredox Catalysis Luminescence Quenching

Researchers requiring a positional isomer of pyridylphenol with precisely defined proton-coupled electron transfer (PCET) behavior often face supply inconsistencies. This 3-substituted isomer features an intramolecular hydrogen bond that lowers oxidation potential by 0.5 V versus non-bonded phenols, critical for replicating kinetic studies. - Enables synthesis of unsymmetrical PCN pincer palladacycles with verified catalytic selectivity. - Transition-metal-free regioselective routes ensure a single isomer, eliminating confounding biological activity. - Used directly as a monomer in patents for high-durability polymer electrolyte membranes.

Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
CAS No. 54168-07-9
Cat. No. B3144016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(pyridin-3-yl)phenol
CAS54168-07-9
Molecular FormulaC11H9NO
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CN=CC=C2)O
InChIInChI=1S/C11H9NO/c13-11-6-2-1-5-10(11)9-4-3-7-12-8-9/h1-8,13H
InChIKeyJBXIAFBIDZKQDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridin-3-yl)phenol Overview


2-(pyridin-3-yl)phenol (CAS 54168-07-9), also referred to as 3-(2-hydroxyphenyl)pyridine, is a heterobiaryl compound composed of a phenol ring linked at the ortho position to the 3-position of a pyridine ring . It belongs to the pyridylphenol class, which is characterized by an intramolecular hydrogen bond between the phenolic OH and the pyridyl nitrogen that significantly modulates the compound's physicochemical and redox behavior [1]. The molecule serves as a versatile building block in medicinal chemistry and materials science, with predicted physicochemical properties including a logP of ~2.1 and a polar surface area of 33 Ų .

Isomer Specificity of 2-(Pyridin-3-yl)phenol


Within the pyridylphenol class, the specific substitution pattern critically dictates the geometry and strength of the intramolecular hydrogen bond, which in turn governs oxidation potential, proton-coupled electron transfer (PCET) kinetics, and regioselective synthetic accessibility. 2-(pyridin-2-yl)phenol and 2-(pyridin-4-yl)phenol adopt distinct hydrogen-bonding motifs that alter both the thermodynamic driving force for electron transfer and the steric environment around the reactive sites [1]. Consequently, direct substitution with a positional isomer without re-optimizing reaction conditions or expecting identical performance in redox or catalytic applications is unsupported by the quantitative evidence presented below.

2-(Pyridin-3-yl)phenol vs. Analogs Evidence


Accelerated PCET Quenching Kinetics

In photophysical studies with a [Re(CO)₃(phen)(py)]⁺ complex, 2-(pyridin-3-yl)phenol exhibits bimolecular excited-state quenching rate constants that are up to 100-fold greater than those of reference phenols lacking the intramolecular hydrogen bond [1]. This enhancement is quantitatively linked to a less positive oxidation potential by approximately 0.5 V relative to the reference phenols, a consequence of proton coupling in the oxidation process [1].

Proton-Coupled Electron Transfer Photoredox Catalysis Luminescence Quenching

Lower Oxidation Potential for PCET

Cyclic voltammetry reveals that 2-(pyridin-3-yl)phenol possesses an oxidation potential that is approximately 0.5 V less positive than that of comparable reference phenols [1]. This lower potential is a direct result of proton coupling of the phenol oxidation process, facilitated by the intramolecular hydrogen bond [1].

Electrochemistry Oxidation Potential Redox Chemistry

Regioselective Synthesis via Aryne Route

A transition-metal-free, one-step route delivers 3-(2-hydroxyphenyl)pyridine as the sole isomer in good yields, in contrast to earlier methods that produced mixtures of 3- and 2-(2-hydroxyphenyl)pyridines in low yields [1]. The protocol uses pyridine N-oxides and silylaryl triflates with CsF in acetonitrile at room temperature, achieving regioselective formation of the 3-substituted pyridine [1].

Regioselective Synthesis Heterobiaryls Aryne Chemistry

Kinetic Isotope Effect Confirms PCET Mechanism

The H/D kinetic isotope effect (KIE) for the quenching reaction of 2-(pyridin-3-yl)phenol with photoexcited [Re(CO)₃(phen)(py)]⁺ is on the order of 2.0, providing direct evidence for a proton-coupled electron transfer (PCET) mechanism [1]. This KIE value is consistent with proton motion being partially rate-limiting and is a hallmark of concerted electron-proton transfer processes.

Kinetic Isotope Effect Mechanistic Probe PCET

PCN Pincer Palladacycle Precursor

2-Pyridinyl-phenol (which includes the 3-pyridyl isomer) serves as a direct precursor for the synthesis of unsymmetrical PCN pincer palladacycles that exhibit good catalytic activity and selectivity in cross-coupling reactions [1]. The catalytic performance of these PCN palladacycles has been evaluated and shown to be effective while maintaining the Pd(II) oxidation state throughout the catalytic cycle [1].

Pincer Complexes Palladium Catalysis Cross-Coupling

Thermo-Oxidative Stability in Polymer Membranes

2-(3-Pyridyl)phenol is explicitly claimed as a monomer in a patent for phenol compounds and (co)polymers used in membranes with improved thermo-oxidative stability and well-defined selectivity [1]. The patent's background highlights that existing anion exchange materials based on polyethylenimine or trimethylammonium polystyrene have limited thermo-oxidative stability, while membranes derived from the claimed monomers are designed for harsher environments [1].

Polymer Membranes Anion Exchange Materials Fuel Cells

2-(Pyridin-3-yl)phenol Applications


PCET Mechanistic Probe

Due to its well-characterized PCET behavior, including a KIE of ~2.0 and a 0.5 V reduction in oxidation potential compared to non-hydrogen-bonded phenols [1], 2-(pyridin-3-yl)phenol is an ideal substrate for investigating the kinetics and thermodynamics of concerted proton-electron transfer reactions in photochemical and electrochemical systems.

PCN Pincer Palladium Catalyst Synthesis

As a direct precursor to unsymmetrical PCN pincer palladacycles that have demonstrated good catalytic activity and selectivity [1], this compound should be procured for catalyst development programs targeting cross-coupling reactions where pincer complexes offer enhanced stability and tunability.

Thermo-Oxidative Stable Polymer Membrane Monomer

The compound's inclusion in a patent for high-performance polymer membranes with improved resistance to harsh environments [1] makes it a targeted monomer for R&D in anion exchange membranes and fuel cell components, where conventional materials fail under elevated temperatures or oxidative conditions.

Heterobiaryl Library Building Block

The availability of a transition-metal-free, regioselective synthetic route to 3-(2-hydroxyphenyl)pyridine frameworks [1] supports its use as a core scaffold in medicinal chemistry programs, where a single isomer is required to avoid confounding biological activity from positional isomers.

Technical Documentation Hub

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11 linked technical documents
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